molecular formula C19H16N2O3S2 B2961852 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896352-38-8

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide

Numéro de catalogue: B2961852
Numéro CAS: 896352-38-8
Poids moléculaire: 384.47
Clé InChI: AEKUOHQHDSHZDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide is a heterocyclic compound featuring a thiazole core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-(methylthio)benzamide substituent. The benzodioxin-thiazole scaffold is structurally distinct due to its electron-rich aromatic system and sulfur-containing functional groups, which may influence pharmacological properties such as enzyme inhibition or receptor binding .

Propriétés

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-25-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKUOHQHDSHZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a thiazole ring and a benzo[d]dioxin moiety. The structural formula can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific glycosidases, which are crucial for carbohydrate metabolism. This inhibition may contribute to its therapeutic effects in metabolic disorders .
  • Antineoplastic Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties, potentially through apoptosis induction in cancer cells .

Pharmacological Effects

Research indicates that N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide may possess several pharmacological effects:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for use in cancer therapy.
  • Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a role in antimicrobial therapy.
  • Analgesic Effects : There is emerging evidence that this compound may exert pain-relieving properties, warranting further exploration in pain management contexts.

Research Findings and Case Studies

A selection of studies highlights the biological activity of the compound:

StudyFindings
Study 1 Investigated the cytotoxic effects on breast cancer cell lines; results indicated significant growth inhibition at specific concentrations.
Study 2 Evaluated antibacterial activity against Staphylococcus aureus; demonstrated effective inhibition comparable to standard antibiotics.
Study 3 Assessed analgesic properties in animal models; showed reduced pain response in treated groups versus controls.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Structural Analogs
Compound Name (Reference) Core Structure Substituent(s) Synthesis Yield (%) Purity (%) Key Properties/Notes
Target Compound Thiazole 4-(methylthio)benzamide Not reported Not reported Hypothesized enhanced lipophilicity
4-(Benzylthio)-N-(4-benzodioxin-thiazol)butanamide Thiazole 4-(benzylthio)butanamide Not reported Not reported Higher molecular weight (426.6 g/mol)
N-(4-Benzodioxin-thiazol)-4-(ethylsulfonyl)benzamide Thiazole 4-(ethylsulfonyl)benzamide Not reported Not reported Polar sulfonyl group may improve solubility
Compounds 18–21 (Oxadiazole series) Oxadiazole Varied (e.g., -SCF₃, -Br) 24–37 95–100 High purity via HPLC; lower yields
Compounds 7a–7f (Dihydrothiazole) Dihydrothiazole 4-Bromo, 4-nitro, 4-fluorophenyl 79–92 Not reported High melting points (160–286°C)

Key Observations

Dihydrothiazole derivatives () exhibit rigid, planar structures with high melting points (>200°C), suggesting strong intermolecular interactions .

Substituent Effects :

  • Methylthio (-SMe) : Compared to sulfonyl (-SO₂) groups (), -SMe is less polar, which may enhance membrane permeability but reduce solubility.
  • Electron-withdrawing groups (e.g., -CF₃, -Br in ): These groups are associated with moderate synthesis yields (24–37%) but high purity (95–100%) .

Synthetic Efficiency :

  • Oxadiazole derivatives () require multi-step synthesis with yields ≤37%, while dihydrothiazoles () achieve higher yields (79–92%) using hydrazone formation strategies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.